Antiproliferative Potency in Breast Cancer Models: Class-Level Benchmarking Against Doxorubicin
While direct IC50 data for N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is not available, its core benzofuran-2-carboxamide scaffold has demonstrated potent antiproliferative activity. In the referenced study, the optimized derivative compound 15 (a 5-chlorobenzofuran-2-carboxamide with a C3 substituent) exhibited equipotent activity to the standard chemotherapeutic doxorubicin against MCF-7 breast cancer cells [1]. This benchmark establishes the class's capacity for high potency, which is influenced by the C3 amido and N-aryl substitution patterns shared with the target compound.
| Evidence Dimension | Antiproliferative activity (equipotency to standard) |
|---|---|
| Target Compound Data | Data not available for this specific compound |
| Comparator Or Baseline | Lead compound 15 (5-chlorobenzofuran-2-carboxamide analog): equipotent to doxorubicin [1] |
| Quantified Difference | Quantification for the target compound is absent; class-level benchmark indicates potential for high potency |
| Conditions | MCF-7 breast cancer cell line, cell viability assay [1] |
Why This Matters
This demonstrates that the benzofuran-2-carboxamide scaffold, when optimally substituted at C3 and N-aryl positions, can achieve potency comparable to a clinical standard, justifying the procurement of our compound for focused lead optimization.
- [1] Youssif BGM, Abou-Ghadir OF, Mohamed AM, et al. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. Eur J Med Chem. 2019;177:1-11. View Source
